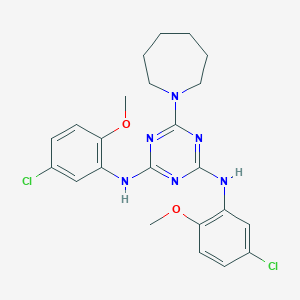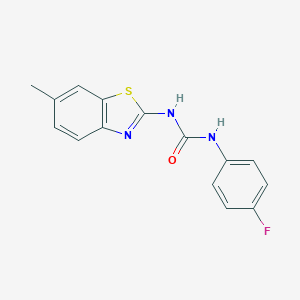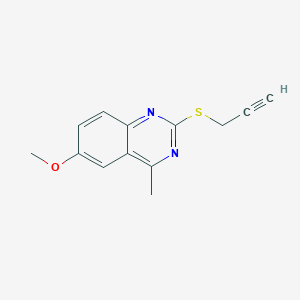
8-Azidoadenosine diphosphate glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azidoadenosine diphosphate glucose (8-N3-ADP-Glc) is a novel nucleotide analog that has been used in scientific research for the past few years. This molecule is a potent inhibitor of glycogen synthase, which plays a crucial role in glucose metabolism.
Mécanisme D'action
8-Azidoadenosine diphosphate glucose inhibits glycogen synthase by binding to its active site and preventing the formation of glycogen. This inhibition leads to a decrease in glycogen synthesis and an increase in glucose uptake and utilization. Additionally, 8-Azidoadenosine diphosphate glucose has been shown to increase the activity of AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of 8-Azidoadenosine diphosphate glucose are related to its inhibition of glycogen synthase. This inhibition leads to a decrease in glycogen synthesis and an increase in glucose uptake and utilization. Additionally, 8-Azidoadenosine diphosphate glucose has been shown to increase the activity of AMPK, which leads to an increase in glucose uptake and fatty acid oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Azidoadenosine diphosphate glucose in lab experiments is its specificity for glycogen synthase. This molecule is a potent inhibitor of glycogen synthase and does not affect other enzymes involved in glucose metabolism. However, one limitation of using 8-Azidoadenosine diphosphate glucose is its instability in aqueous solutions, which makes it difficult to use in some experiments.
Orientations Futures
There are many future directions for research involving 8-Azidoadenosine diphosphate glucose. One area of research is the role of glycogen in various physiological processes, such as exercise and insulin signaling. Additionally, 8-Azidoadenosine diphosphate glucose could be used to study the regulation of glycogen metabolism in various disease states, such as diabetes and cancer. Finally, the synthesis of new analogs of 8-Azidoadenosine diphosphate glucose could lead to the development of more potent and specific inhibitors of glycogen synthase.
Méthodes De Synthèse
The synthesis of 8-Azidoadenosine diphosphate glucose involves the use of chemical reagents and enzymes. The starting material for the synthesis is adenosine triphosphate (ATP), which is converted to adenosine diphosphate (ADP) by the enzyme pyruvate kinase. ADP is then converted to 8-N3-ADP by reacting with sodium azide. Finally, 8-N3-ADP is converted to 8-Azidoadenosine diphosphate glucose by the enzyme glycogen synthase.
Applications De Recherche Scientifique
8-Azidoadenosine diphosphate glucose has been used in scientific research to study the mechanism of action of glycogen synthase. This molecule has been shown to be a potent inhibitor of glycogen synthase, which makes it a valuable tool for studying the regulation of glycogen metabolism. Additionally, 8-Azidoadenosine diphosphate glucose has been used to study the role of glycogen in various physiological processes, such as exercise and insulin signaling.
Propriétés
Numéro CAS |
100634-21-7 |
|---|---|
Nom du produit |
8-Azidoadenosine diphosphate glucose |
Formule moléculaire |
C16H24N8O15P2 |
Poids moléculaire |
630.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N8O15P2/c17-12-6-13(20-3-19-12)24(16(21-6)22-23-18)14-10(29)8(27)5(36-14)2-35-40(31,32)39-41(33,34)38-15-11(30)9(28)7(26)4(1-25)37-15/h3-5,7-11,14-15,25-30H,1-2H2,(H,31,32)(H,33,34)(H2,17,19,20)/t4-,5-,7-,8-,9+,10-,11-,14-,15?/m1/s1 |
Clé InChI |
UNUATZXMYNAGSY-ZQVROCHNSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Synonymes |
8-azido-ADPglucose 8-azidoadenosine diphosphate glucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B216508.png)
![N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B216509.png)
![N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B216511.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B216512.png)
![N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B216513.png)
![4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216516.png)
![4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216517.png)

![5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B216521.png)


![2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B216525.png)

